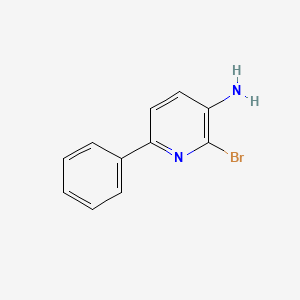

2-Bromo-6-phenylpyridin-3-amine

Beschreibung

BenchChem offers high-quality 2-Bromo-6-phenylpyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-6-phenylpyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-6-phenylpyridin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2/c12-11-9(13)6-7-10(14-11)8-4-2-1-3-5-8/h1-7H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNUZWTKCIKWJEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(C=C2)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

2.[1][2][3] Methodological & Application

Application Note: Advanced Synthetic Modalities for Imidazo[1,2-a]pyridines from 2-Bromo-6-phenylpyridin-3-amine

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Self-Validating Experimental Protocols

Executive Summary & Structural Mapping

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore embedded in numerous blockbuster drugs (e.g., zolpidem, alpidem) due to its profound impact on GABAergic, antiviral, and antitumoral pathways. Conventionally, this bicyclic system is constructed via the condensation of 2-aminopyridines with α -haloketones.

However, utilizing 2-bromo-6-phenylpyridin-3-amine as a starting material presents a unique synthetic challenge: the requisite nitrogen atoms are not in the standard 1,2-relationship, and the C2 position is occupied by a halogen rather than a primary amine. To successfully synthesize the imidazo[1,2-a]pyridine core from this precursor, the synthetic strategy must either utilize the C2-bromide as a leaving group during an electrophilic annulation or convert it in situ to an amine prior to a multicomponent reaction.

Regiochemical Mapping: When 2-bromo-6-phenylpyridin-3-amine is successfully annulated, the pyridine numbering maps to the imidazo[1,2-a]pyridine core as follows:

-

The C6-phenyl group of the starting material becomes the C5-phenyl group of the product.

-

The C3-amino group of the starting material becomes the C8-amino group of the product.

-

The resulting scaffold is an 8-amino-5-phenylimidazo[1,2-a]pyridine derivative, a highly functionalized and sterically demanding target with immense library-building potential.

Mechanistic Frameworks & Causality

To overcome the inherent unreactivity of the 2-bromo-3-aminopyridine system, two distinct, field-proven methodologies can be employed.

Pathway A: Electrophilic Annulation via 2H-Azirines (Transition-Metal-Free)

As demonstrated by [1], 2-halopyridines can be directly condensed with 2H-azirines. Because 2-bromo-6-phenylpyridin-3-amine is a weak nucleophile (due to the electron-withdrawing bromide and steric bulk of the phenyl group), the 2H-azirine must be hyper-activated. The addition of trifluoromethanesulfonic anhydride (Tf 2 O) generates a highly electrophilic 1-trifloyl-aziridin-2-yl triflate. The pyridine N1 attacks this intermediate, forming a transient pyridinium salt. Subsequent addition of triethylamine (Et 3 N) triggers ring-opening of the azirine and intramolecular cyclization, utilizing the C2-bromide as an excellent leaving group to aromatize the system.

Diagram 1: Mechanistic workflow of the Tf2O-mediated 2H-azirine annulation pathway.

Pathway B: Tandem Cu-Catalyzed Amination & Groebke-Blackburn-Bienaymé (GBB) Reaction

Alternatively, the 2-bromo group can be converted into an amine in situ via a copper-catalyzed reductive amination using sodium azide, as highlighted in comprehensive reviews of the GBB reaction ( [2]; [3]). The resulting 2,3-diamino-6-phenylpyridine intermediate possesses the requisite N-C-N amidine-like motif at the 1,2-position. Introduction of an aldehyde and an isocyanide, catalyzed by Sc(OTf) 3 , initiates the GBB multicomponent reaction. The C2-amine selectively forms a Schiff base with the aldehyde, followed by a formal [4+1] cycloaddition with the isocyanide and tautomerization to yield the imidazo[1,2-a]pyridine.

Diagram 2: Logical sequence of the tandem Cu-catalyzed amination and GBB multicomponent reaction.

Quantitative Optimization Data

The following tables summarize the critical reaction parameters required to suppress side reactions (e.g., premature triflate degradation or incomplete amination) and maximize the yield of the target scaffold.

Table 1: Optimization of the Tf 2 O-Mediated Annulation (Pathway A)

| Entry | Solvent | Base | Temperature Profile | Yield (%) | Causality / Observation |

| 1 | DCM | Et 3 N | -78 °C to RT | 84 | Optimal activation; minimal side reactions. |

| 2 | THF | Et 3 N | -78 °C to RT | 41 | Competing solvent coordination reduces electrophilicity. |

| 3 | DCM | DIPEA | -78 °C to RT | 62 | Steric hindrance of DIPEA slows the cyclization step. |

| 4 | DCM | Et 3 N | 0 °C to RT | 28 | Premature degradation of the trifloyl-aziridinyl triflate. |

Table 2: Optimization of the Tandem Cu-Catalyzed GBB Reaction (Pathway B)

| Entry | Catalyst System | Additive / Lewis Acid | Yield (%) | Mechanistic Role |

| 1 | CuI (10 mol%) | L-Proline / Sc(OTf) 3 | 88 | Proline stabilizes Cu; Sc(OTf) 3 accelerates isocyanide insertion. |

| 2 | Cu(OAc) 2 (10 mol%) | Sc(OTf) 3 | 45 | Poor amination efficiency without a stabilizing ligand. |

| 3 | CuI (10 mol%) | L-Proline (No Lewis Acid) | 52 | GBB cycloaddition stalls at the Schiff base intermediate. |

Self-Validating Experimental Protocols

Protocol A: Tf 2 O-Mediated Annulation with 2H-Azirines

This protocol utilizes the C2-bromide as a leaving group to achieve a transition-metal-free cyclization.

Step-by-Step Methodology:

-

Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add 3-phenyl-2H-azirine (1.2 mmol, 1.2 equiv) and anhydrous DCM (10 mL). Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Activation: Add trifluoromethanesulfonic anhydride (Tf 2 O, 1.2 mmol, 1.2 equiv) dropwise over 5 minutes.

-

Self-Validation Check: Monitor the solution color. A distinct shift from pale yellow to deep orange/red must occur within 10 minutes, indicating the successful formation of the 1-trifloyl-aziridin-2-yl triflate. If the solution remains pale, the Tf 2 O has likely hydrolyzed to triflic acid; discard and use a fresh ampoule.

-

-

Nucleophilic Attack: Dissolve 2-bromo-6-phenylpyridin-3-amine (1.0 mmol, 1.0 equiv) in anhydrous DCM (5 mL) and add it dropwise to the activated azirine solution. Stir at -78 °C for 1 hour.

-

Self-Validation Check: Extract a 10 μ L aliquot, quench in cold MeOH, and analyze via LC-MS (ESI+). The mass spectrum must show a dominant peak corresponding to [M−OTf]+ of the pyridinium intermediate. The starting material peak must be absent.

-

-

Cyclization: Add Et 3 N (3.0 mmol, 3.0 equiv) dropwise at -78 °C. Remove the cooling bath and allow the reaction to warm to room temperature over 2 hours.

-

Self-Validation Check: The reaction mixture will turn dark brown. TLC (Hexanes/EtOAc 6:4) should reveal a new, highly polar spot exhibiting intense blue fluorescence under 365 nm UV light, characteristic of the extended conjugation in the imidazo[1,2-a]pyridine core.

-

-

Workup: Quench with saturated aqueous NaHCO 3 (15 mL). Extract with DCM (3 × 15 mL), dry over anhydrous Na 2 SO 4 , and concentrate in vacuo. Purify via flash column chromatography to afford the 8-amino-5-phenylimidazo[1,2-a]pyridine derivative.

Protocol B: Tandem Cu-Catalyzed Amination and GBB Reaction

This protocol converts the C2-bromide to an amine in situ, followed by a multicomponent assembly.

Step-by-Step Methodology:

-

Reductive Amination: In an oven-dried, sealable pressure tube, combine 2-bromo-6-phenylpyridin-3-amine (1.0 mmol, 1.0 equiv), NaN 3 (1.5 mmol, 1.5 equiv), CuI (10 mol%), L-proline (20 mol%), and anhydrous DMSO (5 mL). Seal the tube and heat to 90 °C for 4 hours.

-

Self-Validation Check: Monitor the consumption of the starting material via TLC (Hexanes/EtOAc 7:3). The intermediate 2,3-diamino-6-phenylpyridine will appear as a baseline-shifted spot with intense blue fluorescence (254 nm). Do not proceed to the next step until conversion is >95%, as unreacted starting material will not participate in the GBB reaction.

-

-

Multicomponent Assembly: Cool the vessel to room temperature. Add benzaldehyde (1.1 mmol, 1.1 equiv), tert-butyl isocyanide (1.1 mmol, 1.1 equiv), and Sc(OTf) 3 (10 mol%).

-

Cycloaddition: Reseal the tube and heat to 100 °C for 6 hours.

-

Self-Validation Check: The transient Schiff base (visible as a bright yellow spot on TLC) should be fully consumed. Upon cooling to room temperature, the highly crystalline 3-(tert-butylamino)-8-amino-5-phenylimidazo[1,2-a]pyridine product may spontaneously precipitate from the DMSO solution.

-

-

Workup: Dilute the mixture with EtOAc (20 mL) and wash with a 10% aqueous ammonia solution (2 × 15 mL) to sequester and remove copper salts (the aqueous layer will turn deep blue). Wash with brine, dry over MgSO 4 , and purify via recrystallization or chromatography.

References

-

Synthesis of Imidazo[1,2-a]pyridines: Triflic Anhydride-Mediated Annulation of 2H-Azirines with 2-Chloropyridines Vuillermet, F., Bourret, J., & Pelletier, G. The Journal of Organic Chemistry, 2021, 86(1), 388-402. URL:[Link]

-

The Groebke-Blackburn-Bienaymé Reaction Shaabani, A., Mahdavi, M., et al. Frontiers in Chemistry, 2019, 7, 575. URL:[Link]

-

Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage Sharma, S., et al. Beilstein Journal of Organic Chemistry, 2019, 15, 167-195. URL:[Link]

3.[1][2][3][4][5][6][7][8][9][10] Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of Sterically Hindered Bromopyridines

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving sterically hindered bromopyridines. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in achieving high yields and purity with these demanding substrates. The inherent steric bulk and the coordinating nature of the pyridine nitrogen present unique obstacles that require careful consideration of catalyst systems and reaction conditions.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific experimental issues. Our goal is to equip you with the scientific rationale and practical protocols needed to overcome common hurdles and successfully synthesize your target molecules.

Troubleshooting Guide: Addressing Common Reaction Failures

This section tackles the most frequent and frustrating outcomes when working with sterically hindered bromopyridines. Each entry identifies a common problem, explains the underlying chemical principles causing it, and provides a series of targeted solutions.

Issue: Low to No Conversion of the Starting Bromopyridine

Q: My reaction has stalled. After several hours or even overnight, LC-MS analysis shows predominantly unreacted bromopyridine. What are the likely causes and how can I fix this?

A: Low or no conversion in these systems almost always points to a bottleneck in the catalytic cycle, typically a sluggish oxidative addition step. The steric hindrance around the carbon-bromine bond, often exacerbated by an ortho-substituent, makes it difficult for the palladium(0) catalyst to insert itself. Furthermore, the pyridine nitrogen can act as a ligand, coordinating to the palladium center and inhibiting its catalytic activity.[1]

Core Problem: The energy barrier for the oxidative addition of the Pd(0) catalyst to the sterically encumbered C-Br bond is too high.

Solutions:

-

Re-evaluate Your Ligand Choice: This is the most critical parameter. Standard ligands like PPh₃ are often inadequate. You need to employ ligands specifically designed to promote reactions of hindered substrates.

-

Use Bulky, Electron-Rich Monophosphine Ligands: Biaryl phosphine ligands (Buchwald-type ligands) such as SPhos , XPhos , and RuPhos are the gold standard.[2] Their steric bulk promotes the formation of a monoligated, 14-electron Pd(0) species, which is highly reactive in oxidative addition. Their electron-donating nature increases the electron density on the palladium, further facilitating its insertion into the C-Br bond.

-

Consider N-Heterocyclic Carbenes (NHCs): Ligands like IPr or IMes are strong sigma-donors and can be highly effective.[3][4] They form very stable palladium complexes that can withstand the higher temperatures often required for these couplings. PEPPSI™-type pre-catalysts are excellent options that incorporate NHC ligands.[4]

-

-

Increase Reaction Temperature: If your substrates and products are thermally stable, increasing the reaction temperature (e.g., from 80 °C to 110 °C) can provide the necessary energy to overcome the activation barrier. Always ensure your solvent choice is appropriate for the higher temperature (e.g., using toluene, xylene, or dioxane instead of THF).

-

Ensure Catalyst is Active: If using a Pd(II) pre-catalyst (e.g., Pd(OAc)₂ or PdCl₂(dppf)), its reduction to the active Pd(0) species may be inefficient. Using a pre-formed Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can sometimes be beneficial, although the choice of ligand remains the most crucial factor.[4]

Issue: Significant Formation of Side Products

Q: My reaction works, but I'm getting a complex mixture with low yield of the desired product. My main impurities are the de-brominated pyridine and a homocoupled boronic acid dimer. What's going wrong?

A: The formation of these specific side products points to a kinetic mismatch in the catalytic cycle. Essentially, the desired transmetalation and reductive elimination steps are not happening as efficiently as they should be, allowing competing degradation pathways to take over.

This is the hydrolytic cleavage of the C–B bond of your organoboron reagent, which is often accelerated by aqueous basic conditions and steric hindrance.[5]

Solutions:

-

Switch to a Milder or Anhydrous Base: Strong aqueous bases can accelerate protodeboronation.

-

Consider switching from NaOH or K₂CO₃ to a milder base like potassium phosphate (K₃PO₄) or caesium fluoride (CsF) .[6]

-

For extremely sensitive boronic acids, using anhydrous conditions with a base like potassium tert-butoxide (KOtBu) in a solvent like DME can be highly effective, as it minimizes the presence of water.[7]

-

-

Use a More Stable Boron Reagent: Boronic acids are prone to this side reaction. Switching to a more stable derivative can dramatically improve outcomes.

-

Pinacol boronate esters (Bpin) are significantly more stable than the corresponding boronic acids.[4]

-

MIDA boronate esters and trifluoroborate salts (BF₃K) are also highly stable alternatives that release the boronic acid slowly under the reaction conditions, keeping its ambient concentration low and minimizing degradation.[8]

-

This occurs when the organopalladium(II) intermediate formed after oxidative addition is intercepted by a hydride source before transmetalation can occur. This reduces your starting material and lowers the overall yield.[4][9]

Solutions:

-

Accelerate Transmetalation: The best way to prevent dehalogenation is to ensure transmetalation is faster than the competing reduction pathway.

-

Use a Stronger Base: While this can increase protodeboronation, a stronger base like K₃PO₄ or Cs₂CO₃ is more effective at activating the boronic acid to form the boronate, which speeds up transmetalation.[5][7] This is a delicate balance that often requires screening.

-

Increase Boronic Acid Stoichiometry: Using a slight excess of the boronic acid reagent (e.g., 1.5 equivalents) can increase its concentration and favor the transmetalation pathway through Le Châtelier's principle.

-

-

Choose Your Solvent Carefully: Some solvents can act as hydride donors. While common, be aware that solvents like isopropanol can sometimes be problematic. Aprotic solvents like dioxane , toluene , or DME are generally safer choices.

This side reaction forms a biaryl dimer of your boronic acid coupling partner. It is primarily caused by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), leading to a catalytic cycle that couples two boronic acid molecules.[4][6]

Solutions:

-

Rigorous Degassing is Essential: This is the most critical step to prevent homocoupling. Before adding the catalyst, thoroughly degas your reaction mixture by bubbling an inert gas (argon or nitrogen) through the solvent for at least 20-30 minutes. Alternatively, use several freeze-pump-thaw cycles for the most sensitive reactions.

-

Use a Pd(0) Pre-catalyst: Starting with a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can help minimize the presence of Pd(II) species at the beginning of the reaction.

Visual Workflow: Troubleshooting Sterically Hindered Suzuki Couplings

The following diagram outlines a logical decision-making process for troubleshooting common issues.

Caption: A decision tree for troubleshooting low yields in hindered Suzuki couplings.

Frequently Asked Questions (FAQs)

Q1: Which general class of ligand is the best starting point for a sterically hindered bromopyridine?

A1: For sterically hindered aryl bromides, the biaryl monophosphine ligands (e.g., Buchwald ligands) are unequivocally the best starting point.[2] They possess the ideal combination of steric bulk to favor the active monoligated Pd(0) species and electron-rich character to accelerate oxidative addition.

| Ligand Class | Example(s) | Key Features | Best For |

| Biaryl Phosphines | SPhos, XPhos, RuPhos | Very bulky, highly electron-donating. | The go-to class for hindered aryl chlorides and bromides. Excellent for promoting both oxidative addition and reductive elimination.[2] |

| N-Heterocyclic Carbenes (NHCs) | IPr, IMes (often in PEPPSI pre-catalysts) | Strong σ-donors, form robust catalysts. | Excellent for challenging couplings, including those with aryl chlorides. Can be more thermally stable than some phosphines.[3][4] |

| Ferrocenyl Phosphines | dppf, dtbpf | Bidentate, robust scaffold. | Good general-purpose ligands, but may be less effective than modern biaryl phosphines for extremely hindered substrates. |

| Trialkylphosphines | P(t-Bu)₃, PCy₃ | Very electron-rich but can be air-sensitive. | Highly effective for promoting oxidative addition, especially with aryl chlorides.[5] |

Q2: How do I choose the right base and solvent system?

A2: The base and solvent are intricately linked and play a crucial role in activating the boronic acid for transmetalation.[10] The base deprotonates the boronic acid (or reacts with it) to form a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium center.[3][11]

| Base | Recommended Solvent(s) | Characteristics & Use Cases |

| K₃PO₄ (Potassium Phosphate) | Dioxane/H₂O, Toluene, DME | An excellent, broadly applicable base. It is strong enough for most hindered couplings but generally less harsh than alkoxides, offering a good balance of reactivity and minimizing side reactions.[12] |

| Cs₂CO₃ (Cesium Carbonate) | Dioxane, Toluene | A strong inorganic base often used for difficult couplings. Its high solubility in organic solvents can be advantageous. |

| KOtBu (Potassium tert-Butoxide) | DME, THF, Toluene (Anhydrous) | A very strong, non-nucleophilic base. Best used under anhydrous conditions for substrates prone to protodeboronation or other hydrolytic side reactions.[7] |

| KF (Potassium Fluoride) | Dioxane, Toluene | A mild base that can be effective, particularly for substrates with base-sensitive functional groups. The fluoride ion is thought to activate the boronic acid by forming a fluoroborate species.[3] |

Q3: What is the underlying mechanism of the Suzuki coupling, and where do these challenges arise?

A3: The Suzuki coupling proceeds via a catalytic cycle involving a palladium catalyst. Understanding this cycle is key to troubleshooting.

Caption: The Suzuki-Miyaura catalytic cycle, highlighting steps impacted by steric hindrance.

The cycle consists of three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromopyridine. This is the primary bottleneck for sterically hindered substrates. Bulky groups physically block the palladium catalyst, requiring highly active, specialized ligand systems to proceed.[11]

-

Transmetalation: The organic group from the activated boronic acid (the boronate) is transferred to the palladium(II) complex, displacing the bromide. This step requires a base to activate the boronic acid. If this step is slow, side reactions like dehalogenation can occur.[13]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are ejected, forming the new C-C bond and regenerating the Pd(0) catalyst. This step can also be slowed by steric hindrance, as the two bulky groups must orient correctly to be eliminated.[4]

Exemplary Experimental Protocol

This protocol describes a general starting point for the Suzuki-Miyaura coupling of a sterically hindered bromopyridine, such as 2-bromo-3-methylpyridine, with a substituted arylboronic acid.

Reaction: Coupling of 2-Bromo-3-methylpyridine with 4-methoxyphenylboronic acid.

Materials:

-

2-Bromo-3-methylpyridine (1.0 mmol, 1.0 equiv.)

-

4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.)

-

Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.036 mmol, 3.6 mol%)

-

Potassium Phosphate (K₃PO₄, tribasic) (2.0 mmol, 2.0 equiv.)

-

Anhydrous 1,4-Dioxane (5 mL)

Procedure:

-

Vessel Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 2-bromo-3-methylpyridine, 4-methoxyphenylboronic acid, and K₃PO₄.

-

Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10 minutes.

-

Catalyst/Ligand Addition: Under a positive pressure of inert gas, quickly add the Pd₂(dba)₃ and SPhos.

-

Solvent Addition & Degassing: Add the anhydrous 1,4-dioxane via syringe. Submerge the flask in a water bath and bubble argon through the stirred solution for an additional 20 minutes to ensure thorough degassing.

-

Reaction: Place the sealed flask in a preheated oil bath or heating block set to 100-110 °C.

-

Monitoring: Stir the reaction vigorously. Monitor the progress by TLC or LC-MS analysis of small aliquots until the starting bromopyridine is consumed (typically 12-24 hours).

-

Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

References

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Li, C., Xiao, G., Zhao, Q., Liu, H., Wang, T., & Tang, W. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1, 225-229. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

-

Al-Amin, M., & El-Faham, A. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. Retrieved from [Link]

-

Chan, K. S., & Yeung, K. L. (1998). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry, 63(12), 4060-4062. Retrieved from [Link]

-

Osiński, P. W., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2299-2308. Retrieved from [Link]

-

Organometallics. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Retrieved from [Link]

-

Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685-4696. Retrieved from [Link]

-

Molecules. (2010). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Retrieved from [Link]

-

Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(6), 1264-1275. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2024). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Retrieved from [Link]

-

ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... Retrieved from [Link]

-

National Institutes of Health. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]

-

Borates Today. (2021). Boron Suzuki Coupling. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. organic-chemistry.org [organic-chemistry.org]

- 4. Yoneda Labs [yonedalabs.com]

- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Boron Suzuki Coupling | Borates Today [borates.today]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mt.com [mt.com]

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-Bromo-6-phenylpyridin-3-amine

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 2-Bromo-6-phenylpyridin-3-amine, a halogenated aromatic amine commonly used in pharmaceutical and materials science research. While this compound is instrumental in synthesizing novel molecules, its chemical structure necessitates a rigorous and informed disposal process to mitigate risks to personnel and the environment.[1] This document is designed for researchers, scientists, and drug development professionals, offering a framework built on expertise, safety, and regulatory compliance.

The procedures outlined herein are synthesized from established safety protocols for halogenated organic compounds and aromatic amines, supported by data from analogous chemical structures. It is imperative to always consult your institution's Environmental Health and Safety (EHS) department and the official Safety Data Sheet (SDS) provided by the supplier for guidance specific to your location and the particular formulation of the chemical in use.

Hazard Assessment: Understanding the Risks

2-Bromo-6-phenylpyridin-3-amine and structurally similar compounds are classified as hazardous. The primary risks are associated with acute toxicity, skin and eye irritation, and respiratory irritation. The presence of a bromine atom categorizes it as a halogenated organic compound, which requires special consideration for disposal to prevent the formation of persistent environmental pollutants.

Below is a summary of hazard classifications based on data for closely related compounds, which should be considered representative until a specific SDS for 2-Bromo-6-phenylpyridin-3-amine is available.

| Hazard Classification | GHS Hazard Code | Description | Source |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed | [2][3] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [2][4] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [2][4] |

| Specific target organ toxicity (single exposure) | H335 | May cause respiratory irritation | [2][4] |

These classifications underscore the necessity for stringent adherence to safety protocols during handling and disposal to prevent accidental exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 2-Bromo-6-phenylpyridin-3-amine in any capacity, from experimental use to waste disposal, the following personal protective equipment is mandatory:

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5] A face shield should be used if there is a risk of splashing.

-

Skin Protection: A flame-retardant lab coat and impervious gloves are required.[5] Gloves must be inspected for integrity before use and should be selected based on their chemical resistance to brominated aromatic compounds (e.g., nitrile or neoprene). Always wash hands thoroughly after removing gloves.[5]

-

Respiratory Protection: All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[4] If exposure limits are exceeded, a full-face respirator with appropriate cartridges should be used.[5]

Spill Management Protocol

In the event of a spill, a swift and safe response is critical. The following workflow should be adopted to manage accidental releases.

Caption: Workflow for managing spills of 2-Bromo-6-phenylpyridin-3-amine.

Step-by-Step Spill Cleanup:

-

Evacuate and Alert: For large spills, immediately evacuate the area and inform your supervisor and institutional EHS department.

-

Secure the Area: Prevent entry to the spill location.

-

Don PPE: Wear the appropriate PPE as described in Section 2.

-

Containment: For solid spills, carefully sweep or vacuum the material. Avoid generating dust.[6] For liquid spills, cover with an inert absorbent material such as sand, vermiculite, or a commercial sorbent.[4]

-

Collection: Carefully transfer the contained material into a clearly labeled, sealable hazardous waste container.[6]

-

Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

-

Waste Disposal: The sealed container must be disposed of following the procedures in the next section.

Step-by-Step Disposal Procedure

The disposal of 2-Bromo-6-phenylpyridin-3-amine must be handled through a licensed hazardous waste management company. Direct disposal into drains, sewers, or regular trash is strictly prohibited and illegal.[3][7]

Workflow for Waste Segregation and Disposal

Caption: Waste segregation and disposal pathway for 2-Bromo-6-phenylpyridin-3-amine.

Protocol Details:

-

Waste Characterization and Segregation:

-

Principle: Halogenated and non-halogenated waste streams must always be kept separate to ensure proper final disposal.[8][9] Mixing them can create complex, difficult-to-manage waste and increase disposal costs.

-

Action: Designate a specific, compatible, and clearly labeled waste container for "Halogenated Organic Waste".[9] This container is for 2-Bromo-6-phenylpyridin-3-amine and any solvents or materials contaminated with it.

-

-

Container Selection and Labeling:

-

Principle: Proper containment and labeling are mandated by regulations to ensure safe handling, transport, and disposal. The container must be compatible with the chemical waste to prevent leaks or reactions.[7][10]

-

Action: Use a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid.[11] Before adding any waste, label the container with "Hazardous Waste," the full chemical name "2-Bromo-6-phenylpyridin-3-amine," and any other constituents (e.g., solvents).[9] Keep the container closed at all times except when adding waste.[9]

-

-

On-site Accumulation and Storage:

-

Principle: Safe storage minimizes the risk of spills, reactions, and personnel exposure.

-

Action: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be in a well-ventilated location, away from incompatible materials such as strong acids or oxidizing agents, and within secondary containment to control any potential leaks.[7]

-

-

Final Disposal Method:

-

Principle: The preferred and most environmentally sound method for destroying halogenated organic compounds is high-temperature incineration in a facility equipped with flue gas scrubbers. This process breaks the compound down into simpler, less harmful substances like carbon dioxide, water, and hydrogen bromide, with the latter being neutralized in the scrubbing process. Disposing of brominated compounds requires consultation with the disposal facility to manage the potential formation of hydrobromic acid and other pollutants during combustion.[12]

-

Action: Do not attempt to treat or neutralize the chemical waste in the lab unless you have a specific, validated, and EHS-approved protocol. Contact your institutional EHS department to arrange for the pickup and disposal of the waste container. They will work with a licensed hazardous waste contractor to ensure compliant transportation and final destruction.[7]

-

Decontamination of Laboratory Equipment

All glassware and equipment that have come into contact with 2-Bromo-6-phenylpyridin-3-amine must be thoroughly decontaminated before reuse or disposal.

-

Initial Rinse: Rinse the equipment with a suitable organic solvent (e.g., acetone or ethanol) to dissolve any residual compound. This rinse solvent must be collected and disposed of as halogenated hazardous waste.

-

Wash: Wash the rinsed equipment with soap and hot water.

-

Final Rinse: Rinse with deionized water and allow to dry completely.

By adhering to these rigorous procedures, you contribute to a safe research environment and ensure that the byproducts of scientific advancement do not pose a threat to our ecosystem.

References

-

Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki. [Link]

-

2-Bromo-N-phenylpyridin-3-amine: A Powerful Synthesis Tool. Chemical Synthesis. [Link]

-

2-Bromo-N-phenylpyridin-3-amine. Hoffman Fine Chemicals. [Link]

-

Other Disposal Guidance. US EPA. [Link]

-

Amine Disposal For Businesses. (2024, July 18). Collect and Recycle. [Link]

-

Efficient Synthesis of Novel Pyridine-Based Derivatives... (2017, January 27). MDPI. [Link]

-

Environmental Fact Sheet, Organobromine. US EPA. [Link]

-

Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University. [Link]

-

Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

-

Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]

-

Hazardous Waste Listings. US EPA. [Link]

-

Hazardous Waste. (2021, July 12). Ohio EPA. [Link]

-

Hazardous Waste - EHSO Manual 2025-2026. (2025, December 22). Emory University. [Link]

Sources

- 1. Pannellum [cdn.biola.edu]

- 2. 2-Bromo-6-methylpyridin-3-amine | 126325-53-9 [sigmaaldrich.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. echemi.com [echemi.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. collectandrecycle.com [collectandrecycle.com]

- 8. nipissingu.ca [nipissingu.ca]

- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 10. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]

- 11. ethz.ch [ethz.ch]

- 12. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]

A Comprehensive Guide to Personal Protective Equipment for Handling 2-Bromo-6-phenylpyridin-3-amine

The safe handling of novel chemical entities is the cornerstone of successful and responsible research. This guide provides a detailed operational and safety framework for the use of 2-Bromo-6-phenylpyridin-3-amine, a compound with potential applications in pharmaceutical and materials science research. Our focus is to empower researchers with the knowledge to mitigate risks through the proper selection and use of Personal Protective Equipment (PPE), and to provide clear, actionable plans for handling and disposal.

Hazard Analysis: An Evidence-Based Approach

Given the absence of specific toxicological data for 2-Bromo-6-phenylpyridin-3-amine, we must infer its potential hazards from its chemical structure and the known risks of similar compounds. Structurally, it is a halogenated aromatic amine. This class of compounds can exhibit varying degrees of toxicity, and it is prudent to handle them with care.

Based on the safety profiles of related brominated pyridines and anilines, the primary anticipated hazards include:

-

Skin Irritation and Sensitization: Aromatic amines can be skin irritants and may cause allergic reactions upon repeated exposure.

-

Serious Eye Irritation: Direct contact with the eyes is likely to cause significant irritation or damage.[1][2]

-

Respiratory Tract Irritation: Inhalation of the dust or aerosols of this compound may irritate the respiratory system.[1]

-

Toxicity if Swallowed or Inhaled: Similar compounds are known to be harmful if ingested or inhaled.[3][4]

Therefore, a comprehensive PPE strategy is essential to prevent exposure through all potential routes: dermal, ocular, and inhalation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following table outlines the recommended PPE for handling 2-Bromo-6-phenylpyridin-3-amine.

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield.[5][6] | Protects against splashes of solutions and airborne particles of the solid compound, which could cause serious eye irritation. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use.[1][6] | Prevents direct skin contact, which can lead to irritation and potential sensitization. Contaminated gloves should be disposed of properly. |

| Body Protection | A laboratory coat or a chemical-resistant apron. | Protects skin and personal clothing from contamination in the event of a spill. |

| Respiratory Protection | Work should be conducted in a certified chemical fume hood or a well-ventilated area to minimize inhalation exposure.[7] If there is a risk of generating dust or aerosols that cannot be controlled by local exhaust ventilation, a NIOSH-approved respirator may be necessary. | Minimizes the inhalation of the compound, which may be harmful and cause respiratory irritation. |

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling 2-Bromo-6-phenylpyridin-3-amine is crucial for ensuring a safe laboratory environment.

Engineering Controls and Preparation

-

Chemical Fume Hood: All manipulations of solid 2-Bromo-6-phenylpyridin-3-amine and its solutions should be performed in a properly functioning chemical fume hood to control airborne contaminants.

-

Emergency Equipment: Ensure that an eyewash station and an emergency shower are readily accessible and have been recently tested.

-

Spill Kit: A chemical spill kit containing appropriate absorbent materials should be available in the laboratory.

Handling Procedures

-

Donning PPE: Before handling the chemical, put on all required PPE as detailed in the table above.

-

Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to prevent the dispersion of dust.

-

Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

-

Reactions: Set up reactions in the fume hood, ensuring that the apparatus is secure.

-

Post-Handling: After handling, thoroughly wash your hands with soap and water, even if you were wearing gloves.[1][4]

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal of 2-Bromo-6-phenylpyridin-3-amine and its associated waste is a critical component of laboratory safety and environmental responsibility.

-

Waste Segregation: As a halogenated organic compound, all waste containing 2-Bromo-6-phenylpyridin-3-amine must be segregated into a designated "Halogenated Organic Waste" stream.[8] Do not mix with non-halogenated waste.

-

Waste Containers:

-

Solid Waste: Collect unused solid compound and contaminated materials (e.g., weighing paper, gloves, pipette tips) in a clearly labeled, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) container).[8]

-

Liquid Waste: Solutions containing 2-Bromo-6-phenylpyridin-3-amine should be collected in a dedicated, leak-proof, and shatter-resistant waste container labeled as "Halogenated Organic Liquid Waste."[8]

-

-

Labeling: All waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste."

-

Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials, pending collection by a licensed hazardous waste disposal company.

-

Professional Disposal: The disposal of 2-Bromo-6-phenylpyridin-3-amine must be conducted through a licensed and reputable hazardous waste disposal service.[7][8] On-site chemical treatment is not recommended without a validated and approved protocol.

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical flow for selecting the appropriate level of PPE when working with 2-Bromo-6-phenylpyridin-3-amine.

Caption: A flowchart for PPE selection based on the handling procedure for 2-Bromo-6-phenylpyridin-3-amine.

References

Sources

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. 2-Bromo-6-phenylpyridine | 39774-26-0 | TCI AMERICA [tcichemicals.com]

- 3. fishersci.com [fishersci.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. echemi.com [echemi.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.